molecular formula C40H43N3O6 B1679850 Norbinaltorphimine CAS No. 105618-26-6

Norbinaltorphimine

Cat. No.: B1679850
CAS No.: 105618-26-6
M. Wt: 661.8 g/mol
InChI Key: APSUXPSYBJVPPS-YAUKWVCOSA-N
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Description

Norbinaltorphimine is an opioid antagonist primarily used in scientific research. It is highly selective for the kappa-opioid receptor, blocking this receptor without significantly affecting the mu- or delta-opioid receptors . This selectivity makes it a valuable tool in studying the kappa-opioid receptor’s role in various physiological and pathological processes.

Mechanism of Action

Target of Action

Norbinaltorphimine (nor-BNI) is an opioid antagonist used in scientific research . It blocks this receptor without affecting the μ- or δ-opioid receptors , although it is less selective in vivo than in isolated tissues .

Mode of Action

This compound works by reversibly antagonizing the effects of κ agonists . It is much less potent as an antagonist at μ and δ receptors . In animal models, nor-BNI blocks the effects of κ-opioid agonists .

Biochemical Pathways

The κ-opioid receptor, a component of the endogenous opioid system, is involved in the modulation of diverse neurophysiological pathways . The mechanisms underlying the extremely persistent antagonism of most κ-opioid receptor (KOR) activity by nor-BNI may involve both pharmacokinetic and signaling properties .

Pharmacokinetics

In mice, plasma levels of nor-BNI were maximal within 30 minutes and declined by >80% within four hours . Brain levels of nor-BNI peaked within 30 minutes, but while nor-BNI was largely eliminated within hours . Nor-BNI showed P-gp-mediated efflux .

Result of Action

This compound produces antidepressant and anxiolytic-like effects . In animal models, nor-BNI administration at 100-fold lower doses than required for acute receptor antagonism completely blocked kappa receptors .

Action Environment

The action of nor-BNI can be influenced by environmental factors such as the presence of other drugs and the physiological state of the organism. For example, nor-BNI has weak and inconsistent effects on THC-induced taste avoidance in adolescent rats, both attenuating and strengthening taste avoidance dependent on dose and trial . Nor-BNI pretreatment significantly attenuates stress-induced reinstatement of nicotine-CPP, but has no effect on nicotine-primed reinstatement .

Biochemical Analysis

Biochemical Properties

Norbinaltorphimine is highly selective for the κ-opioid receptor, and blocks this receptor without affecting the μ- or δ-opioid receptors . It interacts with these receptors at the molecular level, leading to a variety of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the effects of κ-opioid agonists in animal models . It also produces antidepressant and anxiolytic-like effects .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the κ-opioid receptor. It acts as a highly potent and pure antagonist in all assays except kappa-G protein interaction, where it displayed efficacy as an inverse agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, daily administration of this compound at 100-fold lower doses than required for acute receptor antagonism completely blocked kappa receptors in both male and female mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Animal models utilizing primarily very long-lasting selective KOR antagonists (>3 weeks following a single dose) have demonstrated that KOR antagonism attenuates certain anxiety-like and depression-like behaviors and blocks stress- and cue-induced reinstatement to drug seeking .

Metabolic Pathways

It is known to interact with the κ-opioid receptor, suggesting that it may play a role in opioid signaling pathways .

Transport and Distribution

It is known to interact with the κ-opioid receptor, suggesting that it may be transported to sites where these receptors are present .

Subcellular Localization

Given its interaction with the κ-opioid receptor, it is likely that it is localized to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norbinaltorphimine involves multiple steps, starting from the precursor binaltorphimine. The process includes cyclization, reduction, and functional group modifications to achieve the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar steps as the laboratory preparation, scaled up for industrial use. This includes stringent control of reaction conditions and purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Norbinaltorphimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Norbinaltorphimine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N3O6/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2/t27-,28-,35+,36+,37+,38+,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSUXPSYBJVPPS-YAUKWVCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897163
Record name Norbinaltorphimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105618-26-6
Record name Norbinaltorphimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105618-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbinaltorphimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbinaltorphimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBINALTORPHIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OOQ86QM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Nor-BNI acts as a potent and selective antagonist at KORs. [, , , ] It binds to KORs, preventing the binding and subsequent activation by endogenous or exogenous KOR agonists. [, , ] This blockade of KORs can lead to various downstream effects depending on the physiological context.

A: While both nor-BNI and naloxone are opioid antagonists, nor-BNI exhibits high selectivity for KORs, [, ] whereas naloxone is a non-selective antagonist acting at mu (MOR), delta (DOR), and KORs. This selectivity makes nor-BNI a valuable tool for dissecting the specific roles of KORs in various physiological processes. [, , ]

A: Nor-BNI displays a remarkably long duration of action in vivo, with its antagonistic effects lasting for days to weeks after a single administration. [, , ] Research suggests that this extended duration can be attributed to its unique pharmacokinetic properties, including slow dissociation from KORs and persistence in the brain. [] Studies have demonstrated the physical presence of nor-BNI in mouse brain tissue even 21 days after a single administration, correlating with its prolonged KOR antagonism. []

A: Nor-BNI demonstrates a slow onset of action, with its maximal antagonistic effects becoming apparent hours after administration. [] This characteristic should be considered when designing experiments and interpreting results, as immediate effects may not reflect the full extent of KOR antagonism. []

A: Several studies have implicated KORs in modulating pain perception. [, , , ] Nor-BNI has been instrumental in these investigations, as its administration can attenuate or block analgesic responses mediated by KOR agonists in various pain models, including those involving thermal, chemical, and visceral pain. [, , , ]

A: Research suggests that KOR activation can lead to hypothermia. [] In studies using microdialysis to deliver drugs directly into specific brain regions, nor-BNI administered into the preoptic anterior hypothalamus (POAH) blocked the hypothermic effects of the KOR agonist dynorphin A1-17. [] This finding supports the role of KORs in mediating opioid-induced hypothermia.

A: Research suggests that nor-BNI's effects are not solely limited to KOR antagonism. Studies have shown that it can modulate dopamine release and metabolism in the striatum, particularly in the context of ibogaine's actions. [] These findings highlight the complex interplay between KORs and other neurotransmitter systems, warranting further investigation.

ANone: The molecular formula of nor-binaltorphimine is C60H78N4O6, and its molecular weight is 943.27 g/mol.

ANone: The provided research papers do not delve into detailed spectroscopic characterization of nor-binaltorphimine. Further research and resources may be needed to obtain information on spectroscopic data such as NMR, IR, or mass spectrometry.

A: Nor-BNI is a bivalent ligand, meaning it possesses two pharmacophores capable of binding to receptors. [] Research suggests that the pyrrole moiety in nor-BNI's structure functions as a rigid spacer, holding the second pharmacophore at a specific distance and orientation that favors interaction with KORs over other opioid receptor subtypes. [] Modifications to this spacer region, such as replacing it with a thiophene or pyran ring, can alter the compound's binding affinity and selectivity for KORs. []

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